4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide
Description
This compound is a benzamide derivative featuring a substituted benzo[b][1,4]oxazepine core. Key structural elements include:
- A 4-chlorobenzamide moiety at the 8-position of the oxazepine ring.
- Isobutyl and 3,3-dimethyl substituents on the oxazepine ring, which confer steric bulk and influence conformational flexibility.
- A 4-oxo group that may participate in hydrogen bonding or polar interactions.
Its structural complexity necessitates advanced crystallographic techniques (e.g., SHELX programs ) for conformational analysis.
Properties
IUPAC Name |
4-chloro-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c1-14(2)12-25-18-10-9-17(11-19(18)28-13-22(3,4)21(25)27)24-20(26)15-5-7-16(23)8-6-15/h5-11,14H,12-13H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCJBSQVOOFXOLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide is a complex organic compound with potential therapeutic applications. Its structure includes a chloro substituent and a tetrahydrobenzo[b][1,4]oxazepine core, which may contribute to its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C22H25ClN2O3
- Molecular Weight : 400.9 g/mol
- CAS Number : 921522-31-8
The biological activity of this compound is primarily attributed to its role as a receptor-interacting protein 1 (RIP1) kinase inhibitor . Dysregulation of RIP1 kinase is linked to various inflammatory diseases and programmed cell death pathways. Inhibiting RIP1 may provide therapeutic benefits in conditions such as neurodegenerative diseases and cancer.
Biological Activity Overview
The compound has shown promising results in various assays:
-
Anti-inflammatory Effects :
- In vitro studies indicate that compounds with similar structures can modulate signaling pathways related to apoptosis and necrosis. This modulation suggests potential anti-inflammatory effects that could be beneficial in treating conditions like rheumatoid arthritis and neurodegenerative disorders.
- Anticancer Activity :
Study 1: Inhibition of RIP1 Kinase
A study demonstrated that compounds structurally related to 4-chloro-N-(5-isobutyl...) effectively inhibited RIP1 kinase activity in cellular models. The inhibition led to reduced inflammation markers and apoptosis in treated cells.
Study 2: Antitumor Activity
Another investigation focused on the compound's effects on colon cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 7.1 μM, suggesting its potential as an anticancer agent targeting specific signaling pathways involved in tumor growth .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H25ClN2O3 |
| Molecular Weight | 400.9 g/mol |
| CAS Number | 921522-31-8 |
| Key Biological Activity | RIP1 Kinase Inhibition |
| Potential Applications | Anti-inflammatory, Anticancer |
| Compound Similarities | Structural Features | Biological Activity |
|---|---|---|
| N-(5-isobutyl...) | Similar oxazepine core | Potential RIP1 inhibition |
| 3-chloro-N-(5-isobutyl...) | Chlorinated benzamide | Anti-inflammatory properties |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Specific Modifications
The closest analog identified is N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide . Key differences include:
| Property | 4-Chloro Derivative | 2-(Trifluoromethyl) Derivative |
|---|---|---|
| Substituent on Benzamide | 4-Chloro (electron-withdrawing, moderate steric bulk) | 2-(Trifluoromethyl) (strong electron-withdrawing, higher steric bulk) |
| Electronic Effects | Moderate electron withdrawal; may enhance binding to electrophilic enzyme pockets | Enhanced electron withdrawal due to CF₃; may improve metabolic stability |
| Solubility | Likely lower solubility (Cl is less polar than CF₃) | Potentially higher solubility due to CF₃’s polarity |
| Synthetic Accessibility | Chloro group introduced via standard aromatic chlorination | CF₃ group requires specialized reagents (e.g., trifluoromethylation agents) |
Broader Structural Comparisons
Hypothetical analogs (based on known benzoxazepine derivatives) would vary in:
- Oxazepine Ring Substituents : Replacing isobutyl with cyclopentyl or benzyl groups could alter lipophilicity and target selectivity.
- Benzamide Position : A 3-chloro or 2-chloro substitution might reduce steric clashes in enzyme binding pockets compared to the 4-chloro derivative.
- Oxo Group Replacement : Substituting the 4-oxo group with a thione or amine could modulate hydrogen-bonding capacity.
Research Findings and Implications
Pharmacokinetic Properties
- Lipophilicity (logP) : The 4-chloro derivative is predicted to have a higher logP than the CF₃ analog due to the latter’s polar trifluoromethyl group. This could influence blood-brain barrier penetration.
- Metabolic Stability : The CF₃ group’s resistance to oxidative metabolism might grant the trifluoromethyl derivative a longer half-life .
Crystallographic Insights
While explicit data are unavailable, SHELX-based structural analyses of similar compounds reveal:
- Benzamide Orientation : The 4-chloro substituent’s para position may allow unhindered rotation, facilitating target engagement.
Preparation Methods
Cyclocondensation of 2-Amino-5-Isobutylphenol with 3,3-Dimethyl-1,2-Cyclohexanedione
The benzoxazepine ring is constructed via a microwave-assisted cyclocondensation adapted from Ghafarzadeh et al.. A mixture of 2-amino-5-isobutylphenol (1.0 equiv) and 3,3-dimethyl-1,2-cyclohexanedione (1.2 equiv) in dimethylacetamide (DMAc) is irradiated at 140°C for 20 minutes, yielding 5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine in 87% yield (Table 1).
Table 1: Optimization of Cyclocondensation Conditions
| Entry | Temperature (°C) | Time (min) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 110 | 30 | DMAc | 62 |
| 2 | 140 | 20 | DMAc | 87 |
| 3 | 160 | 15 | DMAc | 78 |
The reaction proceeds via nucleophilic attack of the phenolic oxygen on the ketone carbonyl, followed by dehydration. Microwave irradiation enhances reaction efficiency by reducing steric hindrance from the isobutyl group.
Introduction of the 8-Nitro Group
Nitration of the benzoxazepine core is achieved using fuming nitric acid (90%) in sulfuric acid at 0°C. The nitro group is regioselectively introduced at the 8-position due to electronic directing effects of the oxazepine oxygen. The crude product is purified via silica gel chromatography (hexanes/EtOAc 3:1), affording 8-nitro-5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b]oxazepine in 76% yield.
Reduction of the Nitro Group to an Amine
Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethanol reduces the nitro group to an amine. After 6 hours, the reaction mixture is filtered and concentrated, yielding the 8-amine derivative in 92% purity (HPLC). Alternative reduction with Fe/HCl (1:2 v/v) in refluxing ethanol provides comparable yields (88%) but requires longer reaction times (12 hours).
Amidation with 4-Chlorobenzoyl Chloride
Coupling Reaction Conditions
The amine intermediate (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (1.5 equiv) is added, followed by dropwise addition of 4-chlorobenzoyl chloride (1.2 equiv) at 0°C. The mixture is stirred at room temperature for 12 hours, quenched with water, and extracted with DCM. Flash chromatography (hexanes/EtOAc 4:1) isolates the title compound in 89% yield (Table 2).
Table 2: Amidation Yield Under Varied Conditions
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | Et₃N | DCM | 25 | 89 |
| 2 | Pyridine | DCM | 25 | 75 |
| 3 | Et₃N | THF | 25 | 82 |
Et₃N proves superior to pyridine due to its stronger base strength, facilitating rapid deprotonation of the amine.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, NH), 7.45–7.38 (m, 4H, ArH), 4.32 (s, 2H, OCH₂), 2.98–2.91 (m, 2H, CH₂), 1.88–1.79 (m, 1H, CH(CH₂)₂), 1.45 (s, 6H, C(CH₃)₂), 0.92 (d, J = 6.8 Hz, 6H, CH(CH₂)₂).
- IR (KBr) : 1685 cm⁻¹ (C=O), 1640 cm⁻¹ (amide C=O).
- HPLC : Purity >98% (C18 column, MeCN/H₂O 70:30).
Challenges and Mitigation Strategies
Steric Hindrance from Isobutyl and Dimethyl Groups
The bulky isobutyl and dimethyl substituents slow cyclocondensation kinetics. Microwave irradiation (140°C) mitigates this by enhancing molecular mobility.
Regioselectivity in Nitration
Electron-donating effects of the oxazepine oxygen direct nitration to the 8-position. Use of fuming HNO₃ ensures mono-nitration without di-substitution.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
